molecular formula C17H21N5O3 B2886306 N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1234933-24-4

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2886306
CAS No.: 1234933-24-4
M. Wt: 343.387
InChI Key: CQOYOACACPWIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications

  • Cannabinoid Receptor Antagonists :

    • Pyrazole derivatives, including compounds structurally related to N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, have been studied as cannabinoid receptor antagonists. These compounds help characterize cannabinoid receptor binding sites and serve as pharmacological probes, potentially useful for antagonizing harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
  • Molecular Interaction Studies :

    • Studies on the molecular interactions of similar compounds with the CB1 cannabinoid receptor have been conducted. These researches involve conformational analyses and pharmacophore models, contributing to understanding the steric binding interaction with the receptor (Shim et al., 2002).
  • Compulsive Food Consumption Research :

    • Research on compounds structurally related to N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, specifically targeting orexin receptors, has implications in studying compulsive food consumption in models of binge eating (Piccoli et al., 2012).
  • Antimicrobial Activity Studies :

    • Isoxazole derivatives, including those structurally similar to the specified compound, have shown strong antimicrobial activity, with studies focusing on the structure-activity relationship for these compounds (Krolenko et al., 2016).
  • Antiviral Activity Research :

    • Research on novel inhibitors structurally akin to N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has been conducted, exploring their antiviral activity against human rhinovirus, indicating potential applications in treating viral infections (Patick et al., 2005).
  • Neuropharmacological Research :

    • Studies on compounds structurally related to N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, focusing on GABA uptake inhibition in brain slices, contribute to the understanding of neuropharmacological mechanisms and potential applications in neuroscience (Krogsgaard‐Larsen et al., 1975).
  • Synthetic Methodology in Chemistry :

    • The synthesis and structural characterization of isoxazole derivatives, related to N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, provide insights into synthetic methodologies and compound properties relevant to pharmaceutical chemistry (Rajanarendar et al., 2006).

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-10-14(21-25-12)20-17(24)16(23)19-11-13-5-8-22(9-6-13)15-4-2-3-7-18-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOYOACACPWIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.